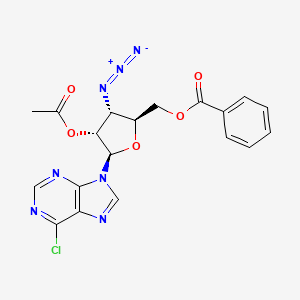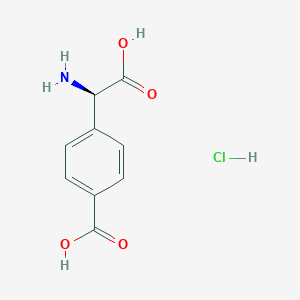
((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule that features a combination of azido, acetoxy, and purinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent.
Attachment of the Purinyl Group: The purinyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.
Acetylation: The acetoxy group is introduced via acetylation using acetic anhydride in the presence of a base.
Benzoate Formation: The final step involves the esterification of the intermediate with benzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purinyl and benzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium azide, alkyl halides, and various acids or bases can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The purinyl group may interact with nucleotide-binding proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2S,3R,4R,5R)-4-hydroxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate
- ((2S,3R,4R,5R)-4-acetoxy-3-amino-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate
Uniqueness
- The presence of both azido and acetoxy groups in ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate provides unique reactivity and potential for diverse chemical modifications.
- The combination of these functional groups with the purinyl moiety enhances its potential for biological interactions and therapeutic applications.
Eigenschaften
Molekularformel |
C19H16ClN7O5 |
|---|---|
Molekulargewicht |
457.8 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-4-acetyloxy-3-azido-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H16ClN7O5/c1-10(28)31-15-13(25-26-21)12(7-30-19(29)11-5-3-2-4-6-11)32-18(15)27-9-24-14-16(20)22-8-23-17(14)27/h2-6,8-9,12-13,15,18H,7H2,1H3/t12-,13-,15-,18-/m1/s1 |
InChI-Schlüssel |
ZDNMMMGBJAJPOE-HOPMXRPOSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-] |
Kanonische SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)




![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)
![Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)



![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl](/img/structure/B14035968.png)
